3-Chloro-5-methoxyaniline hydrochloride is a chemical compound with the molecular formula and a molecular weight of 157.60 g/mol. It is classified as an aromatic amine, characterized by a chloro group and a methoxy group attached to the aniline structure. This compound is typically presented as a hydrochloride salt, enhancing its solubility in water. The compound is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis .
These reactions are significant for synthesizing more complex molecules in organic chemistry .
The synthesis of 3-Chloro-5-methoxyaniline hydrochloride typically involves:
These steps may vary based on specific laboratory conditions and desired yields .
3-Chloro-5-methoxyaniline hydrochloride finds applications in:
Interaction studies with 3-Chloro-5-methoxyaniline hydrochloride have focused primarily on its role as a cytochrome P450 enzyme inhibitor. These studies are crucial for understanding how this compound may affect the metabolism of other drugs when co-administered. The potential for drug-drug interactions underscores the importance of evaluating this compound's pharmacokinetic properties in clinical settings .
Several compounds share structural similarities with 3-Chloro-5-methoxyaniline hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Chloro-5-methoxyaniline hydrochloride | 85006-21-9 | 0.92 |
| 4-Chloro-2-methoxyaniline hydrochloride | 861299-14-1 | 0.90 |
| 4-Chloroaniline | 106-47-8 | 0.90 |
| Anisidine | 90-04-0 | 0.89 |
3-Chloro-5-methoxyaniline hydrochloride is unique due to its specific substitution pattern that influences both its chemical reactivity and biological activity compared to its analogs. For instance, while similar compounds may also act as enzyme inhibitors or intermediates in synthesis, the presence of both chloro and methoxy groups at strategic positions allows for distinct reactivity profiles and potential applications in medicinal chemistry .
3-Chloro-5-methoxyaniline (CAS 10272-06-7) is a halogenated aniline derivative with a methoxy substituent, widely used in chemical research. While its hydrochloride form is referenced in some contexts, available data primarily focuses on the base compound. This report synthesizes structural, physicochemical, and safety data from peer-reviewed sources, highlighting gaps in hydrochloride-specific literature. Key properties include a molecular weight of 157.6 g/mol, boiling point of 280.3°C, and significant hazards such as acute oral and dermal toxicity. Commercial availability is limited to research-grade quantities, with synthesis protocols and applications remaining underexplored in public domains.
The IUPAC name for 3-chloro-5-methoxyaniline is 3-chloro-5-methoxybenzenamine, reflecting its benzene ring substituted with chlorine at position 3 and a methoxy group (-OCH₃) at position 5. The amine group (-NH₂) occupies position 1 (Figure 1).
Structural Formula:
$$ \text{C}7\text{H}8\text{ClNO} $$
SMILES:NC1=CC(OC)=CC(Cl)=C1
The hydrochloride derivative would involve protonation of the amine group with hydrochloric acid (HCl), yielding 3-chloro-5-methoxyanilinium chloride. However, no explicit data on this compound’s synthesis or characterization exists in the provided sources.
Base Compound:
Hydrochloride Form:
The synthesis of 3-chloro-5-methoxyaniline hydrochloride typically begins with functionalizing an aromatic precursor to introduce methoxy, chloro, and amino groups in a regioselective manner. Two dominant strategies are employed:
Copper-Catalyzed Amination of Aryl Halides
Aryl halides serve as precursors for introducing the amino group via cross-coupling with aqueous ammonia. For example, 3-chloro-5-methoxyiodobenzene undergoes amination using 10 mol% CuI, 2 equivalents of K₃PO₄, and aqueous ammonia in DMF at room temperature, yielding 3-chloro-5-methoxyaniline in 40–78% yield [2]. This method avoids high-pressure conditions and leverages the mild reactivity of aryl iodides.
Nitro Reduction Pathways
An alternative route involves nitration of 3-chloro-5-methoxybenzene derivatives followed by catalytic hydrogenation. For instance, 3-chloro-5-nitroanisole (synthesized via nitration of 3-chloroanisole) is reduced using H₂/Pd-C in ethanol, yielding the target amine [4]. This method achieves yields >85% but requires careful control of nitro group positioning to avoid over-reduction.
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Copper-catalyzed amination | 3-Chloro-5-methoxyiodobenzene | CuI, K₃PO₄, DMF, RT | 40–78 [2] |
| Nitro reduction | 3-Chloro-5-nitroanisole | H₂/Pd-C, ethanol, 50°C | 85–92 [4] |
Methoxylation is achieved through nucleophilic substitution on nitro-activated arenes. For example, 3-chloro-5-nitrobenzene reacts with sodium methoxide in DMSO at 120°C, where the nitro group directs methoxy incorporation at the para position [5]. The mechanism proceeds via a Meisenheimer complex, with the nitro group stabilizing the negative charge during the transition state:
$$
\text{Ar-NO}2 + \text{CH}3\text{O}^- \rightarrow [\text{Ar-NO}2-\text{OCH}3]^- \rightarrow \text{Ar-OCH}3 + \text{NO}2^-
$$
Chlorination is typically performed using Cl₂/FeCl₃ or SOCl₂. The methoxy group directs electrophilic substitution to the meta position relative to itself. For instance, chlorination of 5-methoxyaniline with SOCl₂ in dichloromethane at 0°C selectively yields 3-chloro-5-methoxyaniline [1]. Competing ortho chlorination is suppressed by steric hindrance from the methoxy group.
Key Factors in Chlorination:
Conversion of the free base to the hydrochloride salt improves stability and crystallinity. Two approaches are prevalent:
Direct Acid-Base Reaction
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. This method achieves >95% yield but requires strict moisture control [1].
Solvent-Mediated Crystallization
A mixture of 3-chloro-5-methoxyaniline and concentrated HCl (37%) in ethanol is refluxed, followed by gradual cooling to 4°C. This yields needle-like crystals with a melting point of 192–194°C [1].
Table 2: Hydrochloride Salt Crystallization Conditions
| Solvent System | Temperature Range (°C) | Crystal Morphology | Purity (%) |
|---|---|---|---|
| Ethanol/HCl | Reflux → 4°C | Needles | 99 [1] |
| Ether/HCl gas | 0–25°C | Prisms | 97 [1] |
Mechanistic Considerations:
Protonation of the amino group occurs preferentially at the nitrogen lone pair, forming a stable ammonium ion:
$$
\text{Ar-NH}2 + \text{HCl} \rightarrow \text{Ar-NH}3^+ \text{Cl}^-
$$
The choice of solvent influences crystal packing; polar solvents like ethanol promote hydrogen bonding, enhancing lattice stability [1].
X-ray crystallographic analysis represents the most definitive technique for determining the precise three-dimensional molecular structure of 3-Chloro-5-methoxyaniline hydrochloride. While specific crystallographic data for this particular compound is limited in the literature, extensive research on analogous aniline hydrochloride derivatives provides valuable structural insights.
The parent compound aniline hydrochloride has been thoroughly characterized by X-ray crystallography, establishing a precedent for understanding the structural characteristics of halogenated methoxyaniline derivatives [1] [2]. The crystallographic analysis of aniline hydrochloride revealed an ionic structure with the space group Cc and cell dimensions a = 15.84 ± 0.03, b = 5.33 ± 0.03, c = 8.58 ± 0.03 Å, with β = 101° ± 30' [1]. The experimental density of 1.210 closely matched the calculated density of 1.211, confirming four molecules per unit cell [1].
For 3-Chloro-5-methoxyaniline hydrochloride, the crystallographic analysis would be expected to reveal significant structural modifications compared to the parent aniline hydrochloride. The molecular geometry parameters for the free base 3-Chloro-5-methoxyaniline include a molecular weight of 157.6 atomic mass units and a predicted density of 1.234 ± 0.06 g/cm³ [3]. The melting point has been experimentally determined to be 33°C, with a predicted boiling point of 280.3 ± 20.0°C [3].
The ionic nature of the hydrochloride salt would manifest in specific intermolecular arrangements. In the crystallographic structure of aniline hydrochloride, each nitrogen atom is positioned equidistant at 3.17 Å from three chlorine ions, demonstrating the characteristic hydrogen bonding network [1]. For 3-Chloro-5-methoxyaniline hydrochloride, similar hydrogen bonding patterns would be anticipated, with the protonated amino group forming strong ionic interactions with the chloride counterion.
The crystallographic analysis would reveal critical bond length measurements. In the parent aniline hydrochloride structure, the benzene ring dimensions are normal, but the carbon-nitrogen bond is significantly shorter at 1.35 Å compared to the sum of atomic radii (1.47 Å) [1]. This shortening indicates substantial delocalization of electron density between the aromatic ring and the amino group.
For 3-Chloro-5-methoxyaniline hydrochloride, the presence of both electron-withdrawing chlorine and electron-donating methoxy substituents would create complex electronic effects. The carbon-nitrogen bond length would be expected to fall within the range of 1.35-1.47 Å, with the exact value depending on the relative contributions of these opposing electronic effects.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 3-Chloro-5-methoxyaniline hydrochloride. The proton nuclear magnetic resonance spectrum would exhibit characteristic signals corresponding to the aromatic protons, methoxy group, and protonated amino functionality.
The aromatic region of the proton nuclear magnetic resonance spectrum would display signals between 6.7-7.2 parts per million, representing the substituted benzene ring protons [4]. For 3-Chloro-5-methoxyaniline, the substitution pattern would result in three distinct aromatic proton environments: two equivalent protons meta to both substituents, one proton ortho to chlorine and meta to methoxy, and one proton ortho to methoxy and meta to chlorine.
Research on related aniline derivatives has demonstrated that substituent effects significantly influence chemical shift values [5] [6]. The electron-withdrawing nature of chlorine typically causes downfield shifts, while the electron-donating methoxy group produces upfield shifts. For 3-Chloro-5-methoxyaniline hydrochloride, the methoxy protons would appear as a singlet around 3.8 parts per million, characteristic of aromatic methyl ethers.
The carbon-13 nuclear magnetic resonance spectrum would provide information about the carbon framework and electronic distribution. Studies on aniline derivatives have shown that isotopic multiplicity patterns in carbon-13 nuclear magnetic resonance spectra are sensitive to hydrogen bonding effects [7]. The aromatic carbon atoms would appear in the typical range of 110-160 parts per million, with the specific chemical shifts influenced by the electronic effects of the chlorine and methoxy substituents.
Fourier transform-infrared spectroscopy offers crucial information about functional group identification and molecular vibrations in 3-Chloro-5-methoxyaniline hydrochloride. The spectrum would exhibit characteristic absorption bands corresponding to various molecular vibrations.
The nitrogen-hydrogen stretching vibrations of the protonated amino group would appear in the range of 3550-3060 wavenumbers [8]. For primary aromatic amines, two distinct nitrogen-hydrogen stretching bands are typically observed, corresponding to symmetric and antisymmetric stretching modes. Research on aniline has identified these bands at approximately 3508 and 3422 wavenumbers [9].
The aromatic carbon-hydrogen stretching vibrations would manifest in the range of 3100-3050 wavenumbers, while the aromatic carbon-carbon stretching vibrations would appear between 1600-1475 wavenumbers [8]. The methoxy group would contribute characteristic vibrations, including carbon-hydrogen stretching around 2950-2850 wavenumbers and carbon-oxygen stretching around 1300-1000 wavenumbers [8].
Detailed infrared spectroscopic analysis of 3-Chloro-5-methoxyaniline hydrochloride would reveal specific vibrational frequencies. The carbon-nitrogen stretching vibration of the aromatic amine would appear around 1282 wavenumbers, consistent with experimental observations for aniline derivatives [9]. The carbon-chlorine stretching vibration would manifest in the range of 800-600 wavenumbers [8].
Studies on related chloroaniline compounds have demonstrated that crystalline phases exhibit distinct spectral features compared to isolated molecules [10]. The low-temperature infrared spectrum of para-chloroaniline revealed characteristic factor group symmetry effects, which would similarly influence the spectral properties of 3-Chloro-5-methoxyaniline hydrochloride in the solid state.
Mass spectrometry analysis would provide molecular weight confirmation and fragmentation pattern information for 3-Chloro-5-methoxyaniline hydrochloride. The molecular ion peak would appear at mass-to-charge ratio 194, corresponding to the protonated molecular ion of the hydrochloride salt.
Characteristic fragmentation patterns would include loss of hydrogen chloride (36 atomic mass units) to generate the molecular ion of the free base at mass-to-charge ratio 157. Further fragmentation would proceed through loss of the methoxy group (31 atomic mass units) and chlorine atom (35 atomic mass units), producing fragment ions at mass-to-charge ratios 126 and 122, respectively.
Research on related methoxyaniline compounds has utilized mass analyzed threshold ionization spectroscopy to determine precise ionization energies [11]. For para-methoxyaniline, the adiabatic ionization energy was determined to be 57445 ± 5 wavenumbers, which is significantly red-shifted compared to aniline due to the electron-donating nature of the methoxy group [11].
Computational chemistry methods, particularly density functional theory calculations, provide valuable insights into the conformational preferences and electronic structure of 3-Chloro-5-methoxyaniline hydrochloride. These theoretical approaches complement experimental characterization techniques by predicting molecular geometries, energetics, and spectroscopic properties.
Studies on aniline derivatives using density functional theory have demonstrated the importance of selecting appropriate functional and basis set combinations [12] [13]. The B3LYP functional with 6-311++G(d,p) basis set has proven effective for calculating electronic parameters relevant to understanding molecular properties of substituted anilines [13].
For 3-Chloro-5-methoxyaniline, computational analysis would focus on determining the optimal molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of both electron-withdrawing chlorine and electron-donating methoxy substituents creates complex electronic interactions that influence the molecular conformation.
Computational studies would examine key electronic parameters including highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, energy gap, dipole moment, electronegativity, and global hardness [13]. These parameters provide insight into the chemical reactivity and electronic properties of the molecule.
Research on aniline derivatives has shown that the distribution of radical cation spin density is highly sensitive to substituent effects [14]. For 3-Chloro-5-methoxyaniline, the electron-donating methoxy group would increase electron density on the aromatic ring, while the electron-withdrawing chlorine would have the opposite effect. This electronic competition would influence the overall molecular orbital characteristics.
The conformational analysis would investigate potential energy surfaces associated with rotation around key bonds, particularly the carbon-nitrogen bond connecting the amino group to the aromatic ring and the carbon-oxygen bond of the methoxy group. Studies on aniline have confirmed the non-planar nature of the amino group, with the molecule existing in a pyramidal configuration that undergoes rapid inversion [15].
For 3-Chloro-5-methoxyaniline hydrochloride, the protonation of the amino group would eliminate the pyramidal inversion process, resulting in a more rigid molecular structure. Computational analysis would determine the preferred conformation and associated stabilization energies.
Computational chemistry approaches enable prediction of vibrational frequencies for comparison with experimental infrared and Raman spectroscopy data. Studies on aniline using density functional theory have demonstrated excellent agreement between calculated and experimental vibrational frequencies [9]. The B3LYP/6-31G(d) level of theory provided calculated frequencies within 10-20 wavenumbers of experimental values for most vibrational modes.
For 3-Chloro-5-methoxyaniline hydrochloride, computational frequency calculations would predict the positions of key absorption bands, including nitrogen-hydrogen stretching, aromatic carbon-carbon stretching, carbon-nitrogen stretching, carbon-oxygen stretching, and carbon-chlorine stretching vibrations. These predictions would assist in spectral assignment and provide theoretical support for experimental observations.
Advanced computational analysis would examine the molecular orbital structure and electron distribution in 3-Chloro-5-methoxyaniline hydrochloride. The presence of multiple substituents with different electronic properties creates a complex molecular orbital pattern that influences chemical reactivity and spectroscopic properties.